

EPA Method 537.1 for PFOS in drinking water

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Compound of Interest

Compound Name: *Perfluorooctanesulfonic acid*

Cat. No.: *B156055*

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An in-depth guide to EPA Method 537.1 for the determination of **Perfluorooctanesulfonic acid** (PFOS) in drinking water is presented for researchers, scientists, and drug development professionals. This document outlines the comprehensive protocol, including data presentation and experimental procedures, to ensure accurate and reliable quantification of PFOS.

Application Notes

EPA Method 537.1 is a validated procedure developed by the U.S. Environmental Protection Agency for the analysis of 18 per- and polyfluoroalkyl substances (PFAS), including PFOS, in drinking water.^{[1][2]} The method employs solid-phase extraction (SPE) to isolate and concentrate the analytes from a water sample, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.^{[1][3][4][5]} The use of Multiple Reaction Monitoring (MRM) enhances the selectivity of the analysis.^[1]

Due to the ubiquitous nature of PFAS in consumer and laboratory products, stringent precautions must be taken to avoid sample contamination.^{[6][7]} This includes the use of polypropylene containers for sample collection and the avoidance of any materials containing polytetrafluoroethylene (PTFE) or other fluoropolymers in the sample path.^{[3][6][8]} A delay column is often used in the LC system to separate any background PFAS contamination originating from the instrument from the analytes of interest in the sample.^{[8][9]}

The method's performance is validated through rigorous quality control procedures, including the analysis of laboratory reagent blanks (LRBs), laboratory fortified blanks (LFBs), and field reagent blanks (FRBs) to ensure the absence of contamination and to assess accuracy and precision.^{[6][10]}

Quantitative Data Summary

The following table summarizes the performance data for PFOS analysis using EPA Method 537.1, as reported in various application notes. These values demonstrate the method's capability to achieve low detection limits with high accuracy and precision.

Parameter	Reported Value	Source
Method Detection Limit (MDL) / Limit of Quantification (LOQ)	0.2–5 ppt (LOD), 0.5–10 ppt (LOQ)	[6]
0.08-0.2 ng/L (MDL)	[10]	
Recovery in Spiked Reagent Water	70-110%	[8]
79–112%	[11]	
70-130%	[11]	
Relative Standard Deviation (RSD)	<10%	[8]
<15%	[11]	
Calibration Curve Linearity (r^2)	>0.99	[8]
>0.99	[10]	

Experimental Protocol

This section provides a detailed, step-by-step protocol for the determination of PFOS in drinking water according to EPA Method 537.1.

Sample Collection and Preservation

- Sample Collection: Collect 250-mL water samples in polypropylene bottles fitted with polypropylene screw caps.[8]
- Dechlorination: All samples must be treated with a dechlorinating agent. Trizma® is added at a concentration of 5 g/L.[8]

- Preservation and Holding Time: Samples should be cooled to $\leq 10^{\circ}\text{C}$ during shipping and stored at $\leq 6^{\circ}\text{C}$ in the laboratory.[12] Extraction must be performed within 14 days of collection.[12] The sample extracts can be stored for up to 28 days.[13]

Solid-Phase Extraction (SPE)

The general procedure for SPE is as follows:

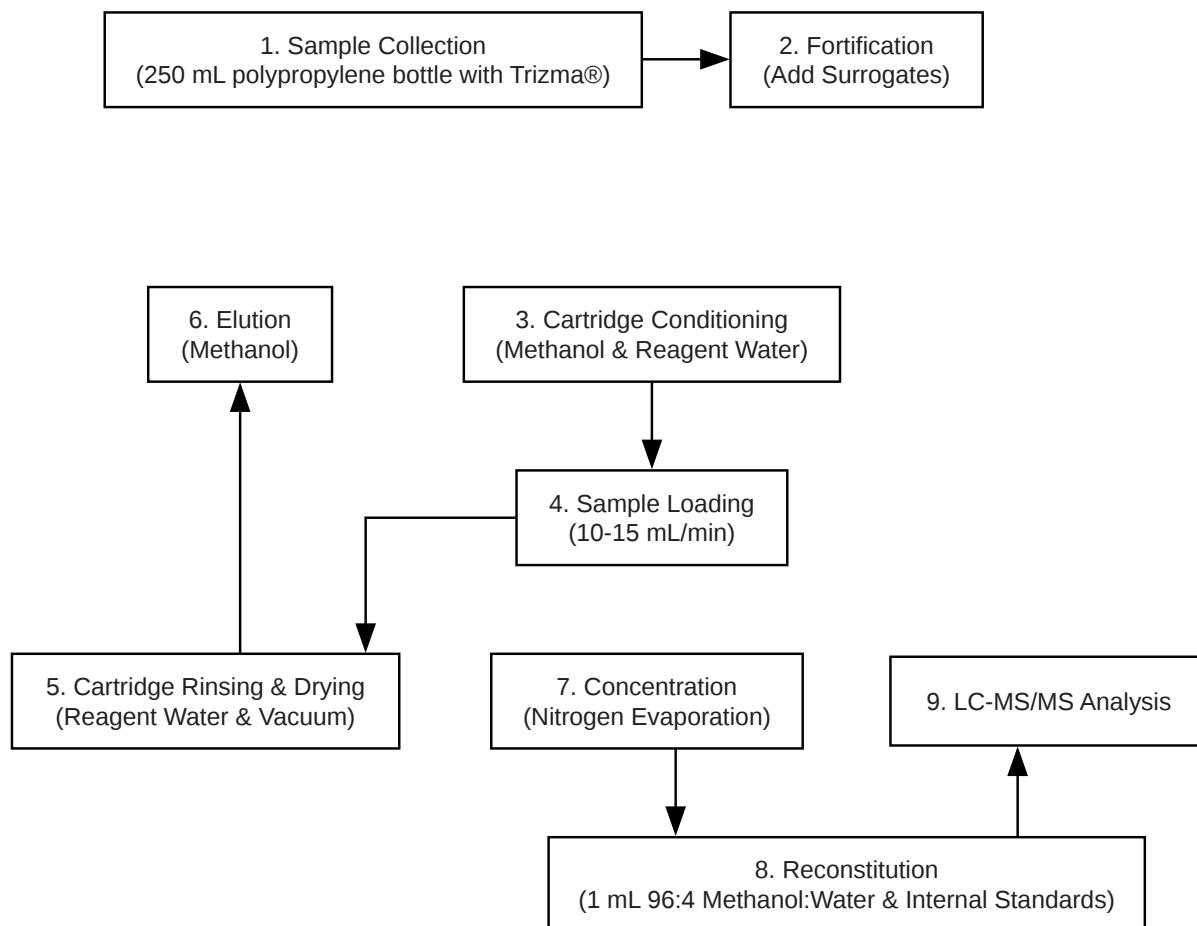
- Cartridge Conditioning: Condition a 500 mg polystyrenedivinylbenzene (SDVB) SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water through it.[6][10] Do not allow the cartridge to go dry.[6]
- Sample Loading: Fortify the 250-mL water sample with surrogate standards.[3] Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[8][10]
- Cartridge Rinsing and Drying: After the sample has passed through, rinse the sample bottle with two 7.5 mL aliquots of reagent water and draw the rinsate through the cartridge.[6][8] Dry the cartridge under a high vacuum for 5 minutes to remove residual water.[8][10]
- Elution: Elute the analytes from the cartridge by passing two 4 mL aliquots of methanol through the cartridge.[6][8] Collect the eluate in a polypropylene tube.
- Concentration and Reconstitution: Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath ($55\text{--}60^{\circ}\text{C}$).[8] Reconstitute the dried extract to a final volume of 1.0 mL with 96:4 (v/v) methanol:water.[3][8] Add internal standards to the final extract and vortex.[3][8]

LC-MS/MS Analysis

- Instrumentation: An LC system equipped with a C18 analytical column and a delay column, coupled to a tandem mass spectrometer is used.[8][14]
- Analysis: Inject an aliquot of the final extract into the LC-MS/MS system. The analysis is performed in negative ion mode using electrospray ionization (ESI).
- Quantification: Quantify PFOS using the internal standard method.[1] The calibration curve should be linear with a correlation coefficient (r^2) greater than 0.99.[8][10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the EPA Method 537.1 workflow for PFOS analysis in drinking water.



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